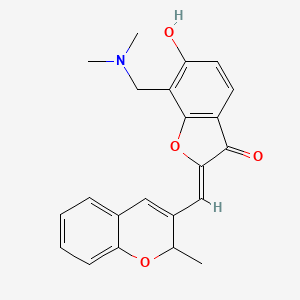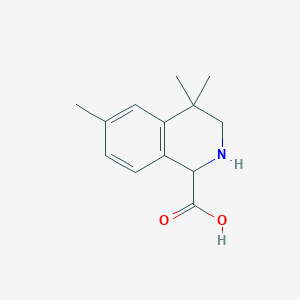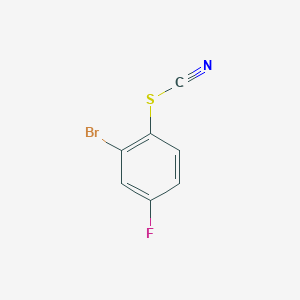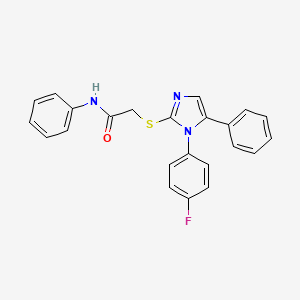![molecular formula C18H16N4O2 B2449472 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide CAS No. 440330-28-9](/img/structure/B2449472.png)
4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” is a chemical compound. It is related to a series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide derivatives that have been studied as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Synthesis Analysis
The synthesis of N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide and similar compounds involves the use of 2,4,6-Trichloro-1,3,5-triazine and N,N-dimethylformamide (TCT:DMF) adduct . The reactions are performed at room temperature under mild conditions .
Molecular Structure Analysis
The molecular structure of “N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” can be analyzed using techniques such as 1H NMR and 13C NMR . These techniques can confirm the chemical structure of the prepared compounds .
Scientific Research Applications
Photodegradation Studies
Research involving compounds structurally related to N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide, specifically those involving the triazine ring, has been conducted in the context of photodegradation. For instance, the photodegradation of Azinphos-ethyl, a compound with a similar triazine component, has been studied in various solvents (Abdou, Sidky, & Wamhoff, 1987).
Synthesis of Triazine Derivatives
Several studies have focused on synthesizing derivatives of triazines, which may include structures similar to the one . For example, N-Cyano-N-allylamino-sym-triazines were synthesized and transformed into 2-(4'-methyl-1',3'-imidazolidon-1'-yl)-sym-triazines under specific conditions (Dovlatyan, Gyul'budagyan, Ambartsumyan, & Mirzoyan, 1984). Additionally, the synthesis and characterization of N-allyl-4-piperidyl Benzamide Derivatives, including various structural modifications and analyses, have been reported (Cheng De-ju, 2014).
Anticancer Evaluations
Certain benzamide derivatives, which could include structural analogs of N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide, have been synthesized and evaluated for anticancer properties. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed potential as anticancer agents (Ravinaik, V. Rao, P. P. Rao, Ramachandran, & Reddy, 2021).
Neurokinin Receptor Antagonism
Some research has explored the use of structurally related compounds in the role of neurokinin receptor antagonists. For example, N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide demonstrated potent inhibitory effects on NK1 and NK2 receptor binding (Gerspacher, von Sprecher, Mah, Anderson, Bertrand, Subramanian, Hauser, & Ball, 2000).
Herbicidal Activity
Compounds with the triazine structure have also been studied for their potential as herbicides. A study on 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives demonstrated their effectiveness as candidate herbicides and showed significant inhibition against protoporphyrinogen oxidase activity in vitro (Li, Zhu, Song, Hu, Liu, Li, Niu, Liu, Wang, Song, Zou, & Yang, 2008).
Mechanism of Action
Target of Action
The primary target of N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide, also known as 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide, is GPR139 , a G protein-coupled receptor . This receptor is involved in various physiological processes and is considered a potential therapeutic target for several diseases.
Mode of Action
The compound acts as an agonist of GPR139 . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to GPR139, the compound initiates a series of biochemical reactions within the cell.
Result of Action
The compound’s action as a GPR139 agonist suggests it may have therapeutic effects in diseases associated with this receptor . For instance, it has been suggested that GPR139 agonists could be beneficial in treating disorders of the central nervous system.
Future Directions
Future research could focus on further exploring the potential of “N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” and similar compounds as cholinesterase inhibitors . Additionally, more detailed studies could be conducted to understand the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound.
Properties
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-2-11-19-17(23)14-9-7-13(8-10-14)12-22-18(24)15-5-3-4-6-16(15)20-21-22/h2-10H,1,11-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVSLTBKEVRDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2449390.png)


![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2449393.png)

![7-(4-bromophenyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2449395.png)




![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2449400.png)
![2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride](/img/structure/B2449401.png)
![{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid](/img/structure/B2449404.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2449408.png)
